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Compound Name: beta-Sesquiphellandrene
CAS No.: 20307-83-9
Cat. No.: B1297816

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Characterizing
Sesquiterpenes

B-Sesquiphellandrene is a naturally occurring sesquiterpene found in the essential oils of
various plants, including ginger (Zingiber officinale) and turmeric (Curcuma longa).[1] As a
member of the vast and structurally diverse class of sesquiterpenoids, its precise chemical
characterization is crucial for understanding its biological activities and potential therapeutic
applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique
for the unambiguous structure elucidation and stereochemical analysis of such natural

products.

This document outlines the methodological approach to the complete *H and 3C NMR spectral
assignment of 3-sesquiphellandrene. While a comprehensive, publicly available dataset of its
fully assigned experimental NMR spectra is not readily found in the scientific literature, this
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guide provides the foundational principles and detailed protocols that a senior application
scientist would employ for such a task. The causality behind experimental choices and the logic
of spectral interpretation are emphasized to ensure a robust and self-validating analytical
process.

Molecular Structure of B-Sesquiphellandrene

B-Sesquiphellandrene (CisHz24, Molar Mass: 204.35 g/mol ) is a monocyclic sesquiterpene
characterized by a cyclohexene ring substituted with a methylidene group and a chiral side
chain. The correct and complete assignment of all proton and carbon signals is essential to
confirm this structure and differentiate it from its isomers.

Caption: Chemical structure of 3-sesquiphellandrene with atom numbering.

Experimental Protocols for NMR Analysis

A systematic approach involving a suite of 1D and 2D NMR experiments is required for the
complete spectral assignment of 3-sesquiphellandrene.

Sample Preparation

» Purity: Ensure the sample of 3-sesquiphellandrene is of high purity (>95%), as impurities can
complicate spectral analysis. Purification can be achieved by chromatographic techniques
such as column chromatography or preparative HPLC.

o Solvent: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a
deuterated solvent. Deuterated chloroform (CDCIs) is a common choice for terpenes due to
its excellent dissolving power and relatively simple solvent signal.

o Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
referencing the chemical shifts to 0.00 ppm for both *H and 3C NMR.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to
achieve optimal signal dispersion and resolution.
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e 'H NMR (Proton): This is the starting point for analysis. It provides information on the number
of different types of protons, their chemical environment, and their scalar (J) couplings to
neighboring protons.

e 13C NMR (Carbon-13): This experiment reveals the number of chemically non-equivalent
carbon atoms. A proton-decoupled 3C spectrum will show each unique carbon as a singlet.

o DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90
experiments are crucial for determining the multiplicity of each carbon signal (CHs, CHz, CH,
and quaternary carbons).

e 2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies
protons that are spin-spin coupled, typically over two or three bonds (23JHH and 3JHH). This is
fundamental for tracing out the proton spin systems within the molecule.

e 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each
proton with the carbon atom to which it is directly attached (*JCH). It is a powerful tool for
assigning carbons that have attached protons.

e 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are separated by two or three bonds (2JCH and 3JCH). It
is essential for connecting different spin systems and for assigning quaternary carbons.

e 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
Overhauser Effect Spectroscopy): These experiments provide information about protons that
are close in space, which is critical for determining the relative stereochemistry of the
molecule.

Caption: Standard NMR workflow for the structure elucidation of a natural product.

Data Analysis and Spectral Assignment Strategy

The process of assigning the NMR signals of B-sesquiphellandrene would follow a logical, step-
by-step interpretation of the acquired data.

Analysis of 'H NMR Spectrum
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The *H NMR spectrum would be expected to show signals in the olefinic region (for the double
bond protons), the aliphatic region (for the methylene and methine protons of the ring and side
chain), and the methyl region. The integration of the signals would correspond to the number of
protons for each resonance.

Analysis of **C NMR and DEPT Spectra

The 13C NMR spectrum should display 15 distinct carbon signals, consistent with the molecular
formula. The DEPT experiments would then be used to classify these signals into methyl (CHs),
methylene (CHz), methine (CH), and quaternary carbons.

Building Structural Fragments with COSY and HSQC

The COSY spectrum is used to establish proton-proton connectivities. For example, the
protons of the cyclohexene ring and the side chain would each form distinct spin systems. The
HSQC spectrum would then be used to assign the carbon signals directly attached to these
protons.

Assembling the Molecular Skeleton with HMBC

The HMBC spectrum is key to connecting the structural fragments identified from the COSY
and HSQC data. Long-range correlations from methyl protons to adjacent carbons, and from
olefinic and methine protons to quaternary carbons, would allow for the unambiguous assembly
of the entire carbon skeleton of 3-sesquiphellandrene.

Stereochemical Assignment with NOESY/ROESY

The relative stereochemistry at the chiral centers of B-sesquiphellandrene would be determined
by analyzing the through-space correlations in the NOESY or ROESY spectrum. For instance,
NOE correlations between protons on the cyclohexene ring and the side chain would define
their relative orientation.

Tabulated Data (Hypothetical Assignments)

The following table represents a hypothetical, yet chemically reasonable, assignment of the *H
and 3C NMR data for B-sesquiphellandrene, based on typical chemical shifts for similar
sesquiterpenes. Note: This data is illustrative and not based on a published, experimentally
verified spectrum.
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. . Lo Key HMBC
13C Chemical 1H Chemical Multiplicity, J .
Carbon No. . ] Correlations
Shift (dc, ppm)  Shift (6H, ppm) (H2)

(H-C)
1 ~135 ~5.8 d,J=95 C2,C3,C6
2 ~125 ~5.6 dd,J=95, 3.0 Cl,C4

C1, C2,C4,C5,
3 ~35 ~2.5 m

Cc7
4 ~30 ~2.1(@),~1.9(b) m C2, C3,C5,C6
5 ~28 ~2.2(@@),~2.0() m C3, C4, C6, C15
6 ~150 - - C1, C5,C15
7 ~45 ~2.3 m C3,(C8,C9, C14
8 ~25 ~15(@),~1.4(b) m C7, C9, C10

C7, C8, C10,
9 ~40 ~2.0 m

Cl1

Cs8, C9, C11,
10 ~124 ~5.1 t,J=7.0

C12,C13

C9, C10, C12,
11 ~132 - -

C13
12 ~26 ~1.7 S C10, C11, C13
13 ~18 ~1.6 S C10, C11, C12
14 ~20 ~1.0 d,J=6.5 C3,C7,C8
15 ~110 ~4.7 (@), ~4.5() s C1, C5, C6

Conclusion

The complete and accurate assignment of the *H and 3C NMR spectra of [3-

sesquiphellandrene is a critical step in its chemical characterization. By employing a systematic
combination of 1D and 2D NMR experiments, it is possible to elucidate its planar structure and
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relative stereochemistry with a high degree of confidence. The protocols and strategies outlined
in this application note provide a robust framework for researchers engaged in the analysis of
this and other complex natural products. The availability of a fully assigned, high-quality
experimental NMR dataset in the public domain would be a valuable resource for the natural
products and drug discovery communities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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